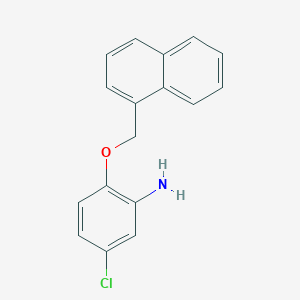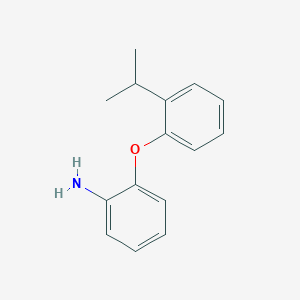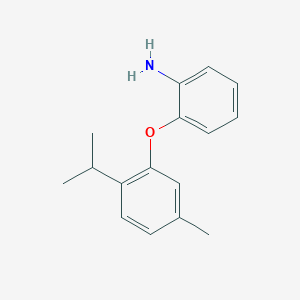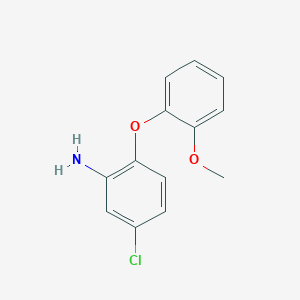
5-Chloro-2-(1-naphthylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(1-naphthylmethoxy)aniline, also known as 5-chloro-2-NMA, is an organic compound that is used in various scientific research applications. 5-chloro-2-NMA is a derivative of aniline, and is synthesized by the reaction of aniline with chloroacetyl chloride. This compound is used in a variety of research applications, including biochemical and physiological effects, and has been studied for its potential to be used in laboratory experiments.
Aplicaciones Científicas De Investigación
5-Chloro-2-(1-naphthylmethoxy)anilineMA is used in a variety of scientific research applications. It is used as an inhibitor for the enzyme monoamine oxidase, and has been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders. 5-Chloro-2-(1-naphthylmethoxy)anilineMA has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been studied for its potential to be used in the synthesis of other organic compounds, such as 2-naphthylmethanol.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is not yet fully understood. However, it is believed that the compound inhibits the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 5-Chloro-2-(1-naphthylmethoxy)anilineMA can potentially increase the levels of these neurotransmitters, which may have a therapeutic effect in the treatment of depression, anxiety, and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA have been studied in various animal models. In mice, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to increase the levels of serotonin and dopamine, as well as reduce the levels of the stress hormone corticosterone. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA has been shown to reduce the levels of the neurotransmitter glutamate, which is involved in the regulation of emotional behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments include its ease of synthesis, its low cost, and its ability to inhibit monoamine oxidase. However, there are some limitations to using 5-Chloro-2-(1-naphthylmethoxy)anilineMA in laboratory experiments. These include its relatively low solubility in water, its potential to cause skin irritation, and its potential to cause eye irritation. Additionally, 5-Chloro-2-(1-naphthylmethoxy)anilineMA is toxic if ingested, and should be handled with care.
Direcciones Futuras
Future research on 5-Chloro-2-(1-naphthylmethoxy)anilineMA could focus on its potential to be used as an antidepressant, as well as its potential to be used in the treatment of other neurological disorders. Additionally, further research could be conducted to explore the biochemical and physiological effects of 5-Chloro-2-(1-naphthylmethoxy)anilineMA, and to identify other potential applications for this compound. Other potential research directions include the development of more efficient synthesis methods, as well as the development of more effective delivery systems for 5-Chloro-2-(1-naphthylmethoxy)anilineMA.
Métodos De Síntesis
The synthesis of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is achieved by the reaction of aniline with chloroacetyl chloride. This reaction is carried out in a two-step process. First, aniline is reacted with chloroacetyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate product, 5-chloro-2-nitroaniline. This intermediate product is then reacted with sodium hydroxide to produce 5-Chloro-2-(1-naphthylmethoxy)anilineMA. The reaction is carried out at a temperature of 80-100°C, and the yield of 5-Chloro-2-(1-naphthylmethoxy)anilineMA is typically around 85%.
Propiedades
IUPAC Name |
5-chloro-2-(naphthalen-1-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFBYIFVGHVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1-naphthylmethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine](/img/structure/B3171364.png)
![2'-(Aminomethyl)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B3171379.png)

![4-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3171388.png)

![4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B3171392.png)
![Methyl 2-[4-(2-aminophenoxy)phenyl]acetate](/img/structure/B3171399.png)






![2-[2-(Methylanilino)ethoxy]-5-(trifluoromethyl)aniline](/img/structure/B3171481.png)